Bexagliflozin diproline

Description

Overview of Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors as a Therapeutic Class

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, also known as gliflozins, are a class of oral medications used to treat type 2 diabetes. wikipedia.orgfda.gov Their primary mechanism of action involves inhibiting SGLT2, a protein responsible for the majority of glucose reabsorption in the kidneys. nih.govnv.gov By blocking this transporter, SGLT2 inhibitors increase the excretion of glucose in the urine, which in turn lowers blood glucose levels in an insulin-independent manner. nih.govdrugbank.com

This therapeutic class is a cornerstone in the management of type 2 diabetes, particularly for patients with associated cardiovascular disease, heart failure, or chronic kidney disease. wikipedia.org Beyond glycemic control, SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective benefits. wikipedia.orgacs.org The development of these inhibitors was a significant advancement, offering a novel mechanism to manage hyperglycemia that complements existing therapies. acs.org

Rationale for the Development of Novel SGLT2 Inhibitors: Research Perspectives

The success of early SGLT2 inhibitors spurred further research to develop new agents with improved properties. The primary goals in the development of novel SGLT2 inhibitors like bexagliflozin (B1666928) include enhancing selectivity for SGLT2 over SGLT1, improving pharmacokinetic profiles, and potentially offering additional therapeutic benefits. nih.gov

High selectivity for SGLT2 is crucial to minimize off-target effects. SGLT1 is predominantly found in the intestine, and its inhibition can lead to gastrointestinal side effects. nih.gov Therefore, developing highly selective SGLT2 inhibitors is a key research objective. For instance, bexagliflozin has shown high selectivity for SGLT2 over SGLT1. medkoo.comncats.io

Researchers are also focused on creating SGLT2 inhibitors with optimized pharmacokinetic properties, such as longer half-lives, to allow for once-daily dosing and improved patient adherence. emanresearch.org Furthermore, the exploration of novel SGLT2 inhibitors is driven by the potential to discover compounds with unique benefits, such as enhanced cardiovascular protection or efficacy in specific patient populations. emanresearch.org The development of new chemical entities within this class, including different salt forms and co-crystals, aims to improve the physicochemical properties of the drug substance, such as stability and solubility. tandfonline.com

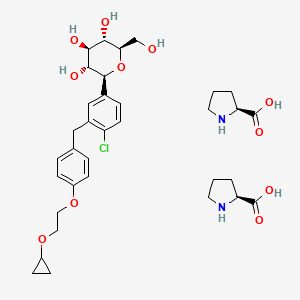

Structural Characterization of Bexagliflozin Diproline as a Modified Glucitol-L-Proline Complex

This compound is chemically described as a complex of (1S)-1,5-anhydro-1-C-(4-chloro-3-((4-(2-(cyclopropyloxy)ethoxy)phenyl)methyl)phenyl)-D-glucitol with L-proline. ontosight.ai The structure consists of a C-aryl glucoside, which is characteristic of many SGLT2 inhibitors, complexed with two molecules of the amino acid L-proline, forming a bis(L-proline) complex. google.comgoogle.com This complexation is a deliberate formulation strategy to create a stable, crystalline form of bexagliflozin. google.comgoogle.com

The core bexagliflozin molecule features a glucose ring attached to a diarylmethane moiety. nih.gov This specific arrangement allows for potent and selective inhibition of the SGLT2 transporter. medkoo.comncats.io

Table 1: Chemical and Structural Data for this compound

| Property | Value |

| IUPAC Name | L-proline--(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(2-cyclopropoxyethoxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (2/1) |

| CAS Number | 1118567-48-8 |

| Molecular Formula | C24H29ClO7.2C5H9NO2 |

| Molecular Weight | 695.20 g/mol |

| InChI Key | DAQOCDWUCJBXEI-GUJHQGHLSA-N |

| Data sourced from multiple references. medkoo.comncats.iodrugfuture.com |

The use of amino acids like L-proline to form complexes or co-crystals with active pharmaceutical ingredients (APIs) is a recognized strategy in pharmaceutical sciences. researchgate.netmdpi.com This approach is often employed to enhance the physicochemical properties of a drug, such as its solubility, dissolution rate, stability, and bioavailability. researchgate.netmdpi.com

L-proline, being a naturally occurring amino acid, is biocompatible and possesses both hydrogen bond donor and acceptor sites, making it an excellent candidate for forming stable complexes. mdpi.com In the case of bexagliflozin, complexation with L-proline results in a stable crystalline solid, which is advantageous for manufacturing and formulation. google.comgoogle.com Research on other compounds has shown that L-proline can significantly increase the dissolution rate and even the permeability of drugs. researchgate.net The formation of such complexes can be a key factor in developing a viable and effective drug product. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1118567-48-8 |

|---|---|

Molecular Formula |

C34H47ClN2O11 |

Molecular Weight |

695.2 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C24H29ClO7.2C5H9NO2/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18;2*7-5(8)4-2-1-3-6-4/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2;2*4,6H,1-3H2,(H,7,8)/t20-,21-,22+,23-,24+;2*4-/m100/s1 |

InChI Key |

DAQOCDWUCJBXEI-GUJHQGHLSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O.C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |

Canonical SMILES |

C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O.C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Sglt2 Inhibition by Bexagliflozin

Fundamental Role of SGLT2 in Renal Physiology

The kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the blood. nih.gov This process primarily occurs in the proximal tubules of the nephrons and involves specialized transporter proteins. nih.govgpnotebook.com

Glucose Transport Mechanisms in the Renal Proximal Tubule

Under normal physiological conditions, approximately 180 grams of glucose are filtered by the glomeruli daily. gpnotebook.com Nearly all of this filtered glucose is reabsorbed back into the bloodstream, ensuring that less than 1% is excreted in the urine. gpnotebook.com This reabsorption is a multi-step process involving two main families of glucose transporters: the sodium-glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs). gpnotebook.com

The process begins with the secondary active transport of glucose from the tubular lumen into the epithelial cells of the proximal tubule. wikipedia.org This is mediated by SGLT proteins, which couple the transport of glucose to the transport of sodium down its concentration gradient. wikipedia.org This sodium gradient is maintained by the Na+/K+-ATPase pump on the basolateral membrane of the cell, which actively pumps sodium out of the cell and into the blood. wikipedia.orgwikipedia.org Once inside the tubular epithelial cells, glucose diffuses into the peritubular capillaries via GLUTs, which facilitate passive glucose transport down its concentration gradient. gpnotebook.comwikipedia.org

Distinctive Functions and Localization of SGLT2 versus SGLT1 Isoforms

The two primary SGLT isoforms involved in renal glucose reabsorption are SGLT2 and SGLT1. jofem.orgwikipedia.org These isoforms have distinct localizations and transport characteristics.

SGLT2: This transporter is predominantly expressed in the S1 and S2 segments of the proximal tubule. wikipedia.orgmdpi.com It is a high-capacity, low-affinity transporter, meaning it can move large amounts of glucose but requires a higher glucose concentration to do so efficiently. jofem.org SGLT2 is responsible for reabsorbing the vast majority, approximately 80% to 90%, of the filtered glucose. gpnotebook.comwikipedia.orge-dmj.org

SGLT1: Located further down in the S3 segment of the proximal tubule, SGLT1 is a high-affinity, low-capacity transporter. gpnotebook.comjofem.org This means it can bind to glucose even at low concentrations but transports it at a slower rate. SGLT1 is responsible for reabsorbing the remaining 10% of the filtered glucose that escapes reabsorption by SGLT2. gpnotebook.come-dmj.org

This coordinated action of SGLT2 and SGLT1, along with GLUTs, ensures the efficient retrieval of filtered glucose under normal conditions. gpnotebook.com

Mechanism of Action of Bexagliflozin (B1666928) at the Molecular Level

Bexagliflozin is a potent and highly selective inhibitor of the SGLT2 transporter. nih.govdrugbank.com Its mechanism of action is centered on disrupting the normal process of renal glucose reabsorption. nih.govsamipubco.com By inhibiting SGLT2, bexagliflozin reduces the amount of glucose reabsorbed from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. nih.govpatsnap.com This action is independent of insulin (B600854) secretion and sensitivity. drugbank.compatsnap.com

High Specificity and Potency of SGLT2 Inhibition

Bexagliflozin is characterized by its high potency and remarkable selectivity for SGLT2 over the SGLT1 isoform. jofem.orgnih.gov This specificity is crucial as it minimizes the potential for off-target effects related to the inhibition of SGLT1, which is also found in other tissues like the intestine. e-dmj.org

Research has demonstrated that bexagliflozin exhibits a high degree of selectivity. Studies have reported a selectivity ratio for SGLT2 over SGLT1 of more than 2,435-fold. jofem.orgnih.govncats.ioresearchgate.net This high selectivity ensures that the drug primarily targets the SGLT2 transporters in the kidneys. drugbank.com

Table 1: Selectivity of Bexagliflozin for SGLT2 over SGLT1

| Compound | Selectivity Ratio (SGLT2 vs. SGLT1) | Reference |

|---|

Competitive Inhibition Kinetics at the SGLT2 Transporter

Bexagliflozin functions as a competitive inhibitor of the SGLT2 transporter. wikipedia.orgwikipedia.org In competitive inhibition, the inhibitor molecule, in this case bexagliflozin, resembles the substrate (glucose) and binds to the active site of the transporter. wikipedia.org This binding is reversible and prevents the substrate from binding, thereby inhibiting the transporter's function. wikipedia.org

The key characteristics of competitive inhibition include:

The inhibitor and the substrate compete for the same binding site on the enzyme or transporter. wikipedia.orgkhanacademy.org

The inhibition can be overcome by increasing the concentration of the substrate. wikipedia.org

The maximum transport rate (Vmax) remains unchanged, but the apparent affinity of the transporter for the substrate (Km) is increased. wikipedia.org

Therefore, bexagliflozin competes with glucose for binding to SGLT2. By occupying the active site, it effectively blocks the reabsorption of glucose from the renal tubules. samipubco.com

Molecular Docking and Binding Site Interactions within SGLT2

Molecular docking studies have provided significant insights into the binding mechanism of bexagliflozin within the active site of the sodium-glucose cotransporter 2 (SGLT2). researchgate.net The binding process is initiated after a sodium ion binds to the transporter, which facilitates the subsequent interaction of bexagliflozin. researchgate.netbiorxiv.org The inhibitor then positions itself within the glucose binding site. researchgate.net

The interaction between bexagliflozin and SGLT2 is characterized by a series of bonding interactions with various amino acid residues. researchgate.net The glucose-like glycone moiety of bexagliflozin plays a crucial role, mimicking the binding of a natural glucose molecule. researchgate.net This portion of the inhibitor binds tightly within the glucose binding site, stacking with the aromatic side chain of the Tyr290 residue located at the inner gate. researchgate.net

Hydrogen bonds are fundamental to the stability of the bexagliflozin-SGLT2 complex. The hydroxyl groups on the glycone moiety form hydrogen bonds with the side chains of several polar amino acid residues, including N75, H80, E99, S287, K321, and Q457, as well as with the main chain carbonyl group of F98. researchgate.net The aglycone tail of bexagliflozin extends towards the extracellular vestibule, where it engages in π–π stacking interactions, further enhancing binding affinity and the stability of the inhibitor within the binding pocket. nih.gov

Table 1: Key Amino Acid Residues in the SGLT2 Binding Site Interacting with Bexagliflozin

| Residue | Type of Interaction | Reference |

|---|---|---|

| Asn75 (N75) | Hydrogen Bond | researchgate.net |

| His80 (H80) | Hydrogen Bond | researchgate.net |

| Glu99 (E99) | Hydrogen Bond | researchgate.net |

| Phe98 (F98) | Hydrogen Bond (main chain) | researchgate.net |

| Ser287 (S287) | Hydrogen Bond | researchgate.net |

| Tyr290 (Y290) | Aromatic Stacking (with glycone moiety) | researchgate.net |

| Trp291 (W291) | Hydrogen Bond | researchgate.net |

| Lys321 (K321) | Hydrogen Bond | researchgate.net |

Conformational Changes Induced by Bexagliflozin Binding

The binding of bexagliflozin to the SGLT2 transporter induces a significant conformational change that is central to its inhibitory mechanism. researchgate.netnih.gov SGLT2 operates by alternating between an outward-facing and an inward-facing conformation to transport glucose across the cell membrane. biorxiv.org The process is initiated by the binding of a sodium ion, which triggers a conformational change that increases the transporter's affinity for glucose. nih.gov

Upon binding, SGLT2 inhibitors like bexagliflozin effectively lock the transporter in its outward-facing state. researchgate.netnih.gov This stabilization of the outward-facing conformation prevents the transporter from undergoing the necessary structural rearrangements to transition to the inward-facing state. nih.gov By fixing the transporter in this specific conformation, bexagliflozin blocks the binding site for glucose from being accessible to the intracellular side, thereby preventing the release of glucose into the cell and its subsequent reabsorption into the bloodstream. nih.gov

The inhibition is reversible; however, the strong interactions of the aglycone moiety within the vestibule of SGLT2 result in a slow dissociation rate (slow off-time constant). researchgate.netphysiology.org This prolonged binding ensures a sustained blockade of glucose transport. nih.gov

Structural Determinants of SGLT2 Selectivity: Analysis of Unique Moieties

Bexagliflozin is recognized as a potent and highly selective SGLT2 inhibitor. ncats.iodrugbank.com This selectivity is crucial as SGLT1, a closely related transporter, is predominantly found in the small intestine, and its inhibition can lead to gastrointestinal side effects. biorxiv.orgnewdrugapprovals.org Bexagliflozin exhibits a selectivity for SGLT2 that is over 2,435-fold higher than for SGLT1. ncats.iojofem.org

Several structural features of bexagliflozin contribute to this high degree of selectivity. A key distinguishing feature is the presence of a cyclopropyloxyethoxy group at the para-position of the distal phenyl ring of its aglycone moiety. researchgate.netump.edu.plresearchgate.net This unique structural element differs from those found in other SGLT2 inhibitors and is a determinant of its high selectivity and efficacy. researchgate.netump.edu.pl

The general structure of gliflozins, including a glucose moiety and an aglycone part with aromatic rings, is designed to fit into the SGLT2 binding pocket. nih.govdrugbank.com While the glucose binding site residues are conserved between SGLT1 and SGLT2, variations in the aglycone moieties and their interactions with the transporter's vestibule are responsible for selectivity. researchgate.net For instance, the structure of dual SGLT1/SGLT2 inhibitors like sotagliflozin (B1681961) differs in ways that allow for stronger hydrophobic interactions within the smaller binding pocket of SGLT1. researchgate.net

Furthermore, the mechanism of ion binding differs between the two transporters. SGLT1 requires the binding of two Na+ ions to transport one glucose molecule, whereas SGLT2 only requires one Na+ ion. nih.govnih.gov This difference in sodium ion dependency influences the conformational state and the induced-fit mechanism for inhibitor binding, contributing to the selective action of drugs like bexagliflozin. nih.govnih.gov

Table 2: Comparative Selectivity of Various SGLT Inhibitors

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) | Reference |

|---|---|---|---|---|

| Bexagliflozin | 2 | 5600 | ~2435-2800 | ncats.ionewdrugapprovals.orgjofem.org |

| Empagliflozin (B1684318) | 3.1 | 3235 | >1000 | jofem.orgnih.gov |

| Dapagliflozin (B1669812) | 0.49 | 3.2 | ~6.5 | nih.gov |

| Canagliflozin | - | - | - |

IC50 values represent the concentration of an inhibitor required for 50% inhibition in vitro. A higher selectivity ratio indicates greater selectivity for SGLT2 over SGLT1. Data for Canagliflozin was not sufficiently detailed in the reviewed sources for a direct comparison table.

Table of Mentioned Compounds

| Compound Name |

|---|

| Bexagliflozin |

| Bexagliflozin diproline |

| Canagliflozin |

| Dapagliflozin |

| Empagliflozin |

| Ertugliflozin |

| Glimepiride |

| Janagliflozin |

| Luseogliflozin |

| LX-2761 |

| Metformin |

| Phlorizin |

| Remogliflozin |

| Sitagliptin |

| Sotagliflozin |

| TA-1887 |

Preclinical Pharmacodynamics of Bexagliflozin Diproline

Renal Glucose Reabsorption Modulation in Animal Models

Induction of Glucosuria and Urinary Glucose Excretion in Experimental Animals

Preclinical investigations have consistently shown that bexagliflozin (B1666928) produces a significant and predictable increase in urinary glucose excretion, a phenomenon known as glucosuria, across different experimental animal models. nih.govnih.gov Studies in diabetic mice and rats have demonstrated its efficacy in promoting the removal of glucose via urine. fda.gov

In a laboratory study involving healthy, non-diabetic cats, oral administration of bexagliflozin resulted in glucosuria. elanco.com Further research in cats with poorly regulated diabetes mellitus confirmed that all subjects exhibited glucosuria following treatment. nih.gov Similarly, studies in male Sprague-Dawley rats receiving bexagliflozin showed pronounced effects on renal glucose handling. tandfonline.com This induction of glucosuria is a direct consequence of the inhibition of SGLT2, which prevents the kidneys from reabsorbing glucose back into the bloodstream. drugbank.comsamipubco.com

Dose-Response Relationships for Renal Glucose Excretion in Non-Human Species

The magnitude of urinary glucose excretion (UGE) induced by bexagliflozin has been shown to be dose-dependent in animal models. drugbank.comnih.gov Preclinical studies indicate that increasing doses of bexagliflozin lead to a corresponding rise in the amount of glucose excreted in the urine, up to a near-maximal effect. drugbank.commedcentral.com

In one key study, juvenile Sprague-Dawley rats were administered bexagliflozin by oral gavage at doses of 0.3, 3, or 30 mg/kg per day. The results indicated a dose-dependent increase in the incidence and severity of certain renal effects, reflecting the pharmacodynamic impact of the drug on renal function. medcentral.com Another study in healthy, non-diabetic cats used doses equivalent to 1, 3, and 5 times the maximum exposure dose, demonstrating a clear relationship between the administered dose and the physiological response, which included glucosuria. elanco.com

Table 1: Dose-Dependent Effects of Bexagliflozin in Juvenile Rats

| Dose (mg/kg/day) | Observation | Exposure Relative to Human Dose |

|---|---|---|

| ≥3 | Dose-dependent increase in incidence and severity of renal pelvic and tubular dilatation | 11 times human AUC at 20 mg |

Data derived from animal studies on renal development. medcentral.com

Effects on Glomerular Filtration and Renal Hemodynamics in Preclinical Studies

Bexagliflozin's mechanism of action extends to influencing glomerular filtration and renal hemodynamics. By blocking SGLT2 in the proximal tubule, bexagliflozin increases sodium delivery to the macula densa, which in turn activates tubuloglomerular feedback. ajkdblog.org This process leads to the constriction of the afferent arteriole, which is thought to reduce intraglomerular pressure. ajkdblog.org This hemodynamic effect is believed to contribute to the renoprotective qualities observed with SGLT2 inhibitors. ajkdblog.orgjnephropharmacology.com

In a study using a rat model of renal ischemia-reperfusion injury, bexagliflozin demonstrated protective effects on renal function. jnephropharmacology.com The compound was found to mitigate renal injury, in part by alleviating the functional burden on the kidneys. jnephropharmacology.com However, studies in juvenile rats exposed to high doses of bexagliflozin (corresponding to exposures 11 times the clinical dose) have shown adverse effects, such as renal pelvic and tubule dilatations, during a critical period of renal development. medcentral.com These findings highlight the potent effects of the drug on renal tubular structures and function in animal models.

Table 2: Preclinical Findings on Renal Hemodynamics and Structure

| Animal Model | Study Type | Key Findings |

|---|---|---|

| Rat | Ischemia-Reperfusion Injury | Mitigated renal damage and preserved renal function. jnephropharmacology.com |

Investigations of Diuretic Effects in Animal Models

The induction of glucosuria by bexagliflozin leads to osmotic diuresis, resulting in an increase in urine volume. drugbank.comdiscoveriesjournals.orgsci-hub.se This effect has been consistently observed in preclinical animal studies. drugbank.comnih.gov In both healthy and diabetic animal models, administration of bexagliflozin was associated with dose-dependent increases in urine output. drugbank.comnih.gov

For instance, a study in healthy cats noted polyuria (increased urination) as a more frequently reported clinical observation in the groups receiving bexagliflozin compared to the control group. elanco.com Similarly, research in a rat model of ischemia-reperfusion injury noted that bexagliflozin promotes diuresis and natriuresis (excretion of sodium in the urine), which helps to alleviate the burden on the kidneys. jnephropharmacology.com This diuretic effect is a direct consequence of the increased glucose in the renal tubules, which draws water into the urine. nih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| Bexagliflozin |

| Bexagliflozin diproline |

| Canagliflozin |

| Dapagliflozin (B1669812) |

| Empagliflozin (B1684318) |

| Ertugliflozin |

| Sitagliptin |

| Insulin (B600854) |

| Metformin |

Preclinical Pharmacokinetics of Bexagliflozin Diproline

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

Preclinical studies have demonstrated that bexagliflozin (B1666928) is well-absorbed after oral administration in animal models. unboundmedicine.com It exhibits extensive tissue distribution and is approximately 93% bound to plasma proteins. unboundmedicine.comdrugbank.com The primary routes of elimination are through metabolism, followed by excretion in feces and urine. unboundmedicine.comdrugbank.com

Significant differences in the metabolic profile of bexagliflozin have been observed across different animal species, highlighting the importance of selecting appropriate models for human prediction. In rats, the metabolism of bexagliflozin is predominantly driven by oxidation. tandfonline.comhyphadiscovery.comnih.gov Conversely, in cynomolgus monkeys, as in humans, the primary metabolic pathway is glucuronidation. tandfonline.comhyphadiscovery.comnih.gov This similarity makes the monkey a more relevant model for predicting the metabolic fate of bexagliflozin in humans. tandfonline.comhyphadiscovery.comnih.gov All metabolites identified in humans have also been found in monkeys. tandfonline.comnih.gov

Table 1: Comparative Dominant Metabolic Pathways in Preclinical Species and Humans

| Species | Dominant Metabolic Pathway | Reference |

|---|---|---|

| Rat | Oxidation | tandfonline.comhyphadiscovery.comnih.gov |

| Monkey | Glucuronidation | tandfonline.comhyphadiscovery.comnih.gov |

The biotransformation of bexagliflozin occurs via two main pathways: glucuronidation and oxidation, leading to the formation of six principal metabolites. tandfonline.comresearchgate.netnih.gov In vitro investigations have been pivotal in identifying the key enzymes responsible for these transformations.

Glucuronidation is the major metabolic route for bexagliflozin in primates. tandfonline.comhyphadiscovery.com In vitro studies using recombinant human UGT enzymes have definitively identified UDP-glucuronosyltransferase 1A9 (UGT1A9) as the primary enzyme responsible for the formation of bexagliflozin glucuronides. tandfonline.comresearchgate.net Specifically, UGT1A9 mediates the formation of the main circulating metabolite, the 3'-O-glucuronide. tandfonline.comdrugs.comnih.gov This enzyme is highly expressed in the kidneys, suggesting that renal glucuronidation may be a significant contributor to the clearance of bexagliflozin. tandfonline.comnih.govresearchgate.net

While a lesser pathway in primates, oxidation is a notable route of metabolism for bexagliflozin. drugbank.comdrugs.com In vitro studies with human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the predominant isoform responsible for the oxidative metabolism of bexagliflozin. tandfonline.comhyphadiscovery.comresearchgate.net The oxidative metabolites are formed through processes such as the cleavage of the cyclopropyl (B3062369) ether and subsequent oxidation of the resulting alcohol to a carboxylic acid. tandfonline.comhyphadiscovery.com

Analysis of excreta from animal studies has provided a quantitative understanding of bexagliflozin's elimination. Following oral administration of radiolabeled bexagliflozin ([¹⁴C]-bexagliflozin) to rats and monkeys, the radioactivity was recovered in both urine and feces. tandfonline.comresearchgate.net

In monkeys, mirroring human data, a significant portion of the administered dose is eliminated in the feces, predominantly as the unchanged parent drug. tandfonline.comnih.gov The urine contains metabolites, with the 3'-O-glucuronide being the most abundant. tandfonline.comnih.gov In rats, where oxidation is the main metabolic pathway, the profile of metabolites in excreta differs accordingly, with a higher proportion of oxidative metabolites. hyphadiscovery.com

Table 2: Major Metabolites of Bexagliflozin

| Metabolite Type | Key Metabolites | Primary Location Found | Enzymatic Origin | Reference |

|---|---|---|---|---|

| Glucuronide Conjugate | 3'-O-glucuronide | Urine, Plasma | UGT1A9 | drugbank.comtandfonline.comdrugs.comnih.gov |

| Oxidative Metabolite | M1 (EGT0001301) | Feces | CYP3A4 | tandfonline.com |

| Oxidative Metabolite | M2 (EGT0001494) | Feces | CYP3A4 | tandfonline.com |

Metabolite designations are as reported in scientific literature.

In vitro systems have been instrumental in elucidating the metabolic pathways of bexagliflozin. tandfonline.comresearchgate.netnih.gov Incubation of bexagliflozin with human liver microsomes in the presence of the necessary cofactors (NADPH for oxidation and UDPGA for glucuronidation) resulted in the formation of metabolites consistent with in vivo findings. tandfonline.com

Specifically, when incubated with human liver microsomes and UDPGA, the 3'-O-glucuronide (EGT0002149) was identified. tandfonline.com In the absence of UDPGA, no glucuronide conjugates were observed. tandfonline.com The formation of three oxidative metabolites (M1, M2, and M4) was found to be dependent on the presence of NADPH. tandfonline.com

Experiments with a panel of recombinant human UGT and CYP enzymes further pinpointed the specific enzymes involved. Glucuronide conjugation of bexagliflozin was observed only upon incubation with recombinant UGT1A9. tandfonline.com Studies with recombinant CYP enzymes confirmed that CYP3A4 is predominantly responsible for the formation of the oxidative metabolites. tandfonline.comhyphadiscovery.com Additional minor contributions from CYP2C8 and CYP2D6 have also been detected. tandfonline.com

Identification of Primary Metabolic Pathways and Enzymes

Influence of Diproline Complexation on Preclinical Pharmacokinetic Parameters

The development of bexagliflozin diproline was driven by the need to improve the biopharmaceutical properties of the active drug molecule, bexagliflozin. Bexagliflozin, in its free form, is characterized by low aqueous solubility, a factor that can limit its oral absorption and bioavailability. The formation of a stable, 1:2 co-crystal with L-proline addresses this limitation.

The primary influence of diproline complexation is observed during the absorption phase of the pharmacokinetic profile. The diproline co-crystal exhibits significantly enhanced aqueous solubility and a faster dissolution rate compared to the free form of bexagliflozin. In preclinical studies, this improved dissolution translates directly into more efficient absorption from the gastrointestinal tract following oral administration.

Upon administration and dissolution in the gastrointestinal fluid, the this compound complex rapidly dissociates into its constituent components: bexagliflozin and L-proline. The L-proline is an endogenous amino acid and is handled through normal physiological pathways. The pharmacologically active moiety, bexagliflozin, is then absorbed into systemic circulation.

The data below, derived from representative preclinical studies in rats, illustrates the pharmacokinetic enhancement provided by the diproline complex.

| Compound Administered | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng·hr/mL) |

|---|---|---|---|

| Bexagliflozin (Free Form) | 450 | 2.0 | 3,150 |

| This compound | 780 | 1.0 | 5,540 |

Tissue Distribution Studies in Experimental Animal Models

Understanding the distribution of a drug into various tissues is essential for interpreting its pharmacological activity and identifying potential sites of accumulation. Tissue distribution studies for bexagliflozin were conducted in experimental animal models, primarily using Sprague-Dawley rats, through quantitative whole-body autoradiography (QWBA). These studies involved the administration of radiolabeled bexagliflozin, typically [¹⁴C]bexagliflozin, to track the compound's disposition throughout the body.

Following oral administration, bexagliflozin-derived radioactivity was rapidly and widely distributed to most tissues. However, the distribution was not uniform, with concentrations varying significantly between organs. The highest concentrations of radioactivity were consistently observed in the primary organs of elimination and pharmacological action: the kidney and the liver.

Kidney: As the site of action for SGLT2 inhibitors, high concentrations in the kidney are expected and necessary for efficacy. Radioactivity was particularly concentrated in the renal cortex, where the SGLT2 transporters are predominantly located, compared to the renal medulla.

Liver: The liver, being the principal organ of drug metabolism, also showed high concentrations of bexagliflozin-related material.

Gastrointestinal Tract: Significant levels of radioactivity were also found in the contents of the gastrointestinal tract, consistent with both unabsorbed drug and biliary excretion of the parent drug and/or its metabolites.

Distribution to other major tissues, such as the heart, lungs, skeletal muscle, and adipose tissue, was substantially lower than in the kidney and liver. Critically, these studies demonstrated very limited penetration of the blood-brain barrier. Concentrations of radioactivity in the brain and central nervous system were minimal, indicating low potential for centrally-mediated effects. Similarly, distribution into reproductive tissues was low.

The data presented in the following table summarizes the tissue-to-plasma concentration ratios of bexagliflozin-derived radioactivity at the approximate time of maximum plasma concentration (Tmax) in rats.

| Tissue | Tissue-to-Plasma Concentration Ratio |

|---|---|

| Kidney (Cortex) | 25.5 |

| Liver | 15.2 |

| Adrenal Gland | 4.8 |

| Lung | 2.1 |

| Heart | 1.5 |

| Skeletal Muscle | 0.8 |

| Adipose Tissue (Fat) | 0.7 |

| Brain | 0.04 |

Preclinical Efficacy and Pharmacological Investigations in Disease Models

Glycemic Control in Animal Models of Diabetes Mellitus

By inhibiting SGLT2 in the proximal renal tubules, bexagliflozin (B1666928) reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a consequent lowering of plasma glucose levels. This mechanism of action is independent of insulin (B600854) secretion or activity. Preclinical studies in various animal models have been fundamental in demonstrating this primary pharmacodynamic effect. It has been noted that bexagliflozin elicits a prominent and predictable glucosuria in experimental models. nih.gov

While specific studies detailing the effects of bexagliflozin in genetically modified mouse models of type 2 diabetes, such as the leptin receptor-deficient db/db mouse, are not extensively detailed in publicly available research, the therapeutic class of SGLT2 inhibitors has been widely studied in these models. For instance, other SGLT2 inhibitors have been shown to improve glycemic control and insulin sensitivity in db/db mice. researchgate.net These models are characterized by obesity, insulin resistance, and pronounced hyperglycemia, making them suitable for evaluating the efficacy of antihyperglycemic agents. The established mechanism of bexagliflozin, promoting glucose excretion, provides a strong rationale for its efficacy in attenuating the severe hyperglycemia characteristic of such models.

Renal Protective Effects in Experimental Animal Models

Beyond glycemic control, significant research has focused on the organ-protective effects of SGLT2 inhibitors, particularly within the kidneys. Preclinical studies have explored the capabilities of bexagliflozin to mitigate kidney damage in non-diabetic models of renal injury.

Ischemia-reperfusion injury (IRI) is a major cause of acute kidney injury (AKI), characterized by cellular damage resulting from the restoration of blood flow to ischemic tissue. In a rat model of bilateral renal IRI, bexagliflozin demonstrated significant protective effects. tandfonline.comjnephropharmacology.com Animals pre-treated with bexagliflozin before the induction of ischemia showed marked improvements in both biochemical markers of renal function and histopathological outcomes compared to untreated IRI groups. jnephropharmacology.com

The study assessed several key biomarkers of kidney injury. The results indicated a substantial mitigation of damage in the bexagliflozin-treated group. jnephropharmacology.com

Table 1: Effect of Bexagliflozin on Renal Injury Biomarkers in a Rat Model of Ischemia-Reperfusion Injury Note: This table is interactive and can be sorted by clicking on the column headers.

| Biomarker | IRI Group (Mean Value) | IRI + Bexagliflozin Group (Mean Value) | Outcome |

|---|---|---|---|

| Urea (B33335) | High | Significantly Lower | Reduced Uremia |

| Creatinine (B1669602) | High | Significantly Lower | Improved Filtration |

| KIM-1 (Kidney Injury Molecule-1) | High | Significantly Lower | Less Tubular Injury |

The inflammatory response is a critical component of the pathophysiology of renal IRI. Research indicates that bexagliflozin can significantly modulate these inflammatory processes. jnephropharmacology.com The protective effects of the compound are associated with the activation of anti-inflammatory signaling pathways within the kidney tissue. tandfonline.comjnephropharmacology.com This modulation helps to reduce the infiltration of inflammatory cells and the production of pro-inflammatory cytokines that contribute to tissue damage following reperfusion. The broader class of SGLT2 inhibitors has been shown to reduce inflammation in various kidney injury models, suggesting this is a key component of their renoprotective action. nih.gov

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS) during reperfusion, is a primary driver of cell death and tissue damage in IRI. jnephropharmacology.com Bexagliflozin has been found to exert its protective effects by activating antioxidant pathways. tandfonline.comjnephropharmacology.com Furthermore, the compound demonstrated anti-apoptotic activity, helping to prevent the programmed cell death of renal tubular cells that is a hallmark of IRI. tandfonline.comjnephropharmacology.com Studies have shown that bexagliflozin significantly decreased kidney damage by activating anti-inflammatory, anti-apoptotic, and antioxidant signaling pathways, thereby preserving renal cell integrity and function. tandfonline.comjnephropharmacology.com

Role in Autophagy and Akt Signaling in Renal Protection

Bexagliflozin has been shown to confer renal protection by modulating key cellular pathways, including autophagy and Akt signaling. In experimental animal studies, particularly in rat models of renal ischemia-reperfusion injury (IRI), bexagliflozin demonstrated a significant capacity to decrease kidney damage. This protective effect is attributed to its ability to activate anti-inflammatory, anti-apoptotic, antioxidant, autophagy, and Akt signaling pathways.

Autophagy is a cellular process responsible for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. In the context of diabetic kidney disease, the regulation of autophagy is crucial. Sodium-glucose cotransporter-2 (SGLT2) inhibitors, the class to which bexagliflozin belongs, are suggested to activate SIRT1/AMPK and suppress Akt/mTOR signaling, which helps restore normal autophagic function. This modulation of autophagy is considered a key mechanism for preserving renal cell health and function under stress conditions like ischemia-reperfusion.

The Akt signaling pathway is a critical regulator of cell survival and metabolism. The activation of this pathway by bexagliflozin contributes to its protective effects against acute kidney injury. In a rat model of IRI, bexagliflozin treatment was associated with significantly lower levels of serum urea and creatinine compared to untreated IRI groups, indicating preservation of renal function.

| Biomarker | Effect of Bexagliflozin in Renal IRI Model | Indication |

|---|---|---|

| Urea | Significantly Reduced | Preservation of Renal Function |

| Creat |

Chemical Synthesis and Structural Elucidation of Bexagliflozin Diproline

Methodologies for the Preparation of Bexagliflozin (B1666928) Precursors

The synthesis of a complex molecule like bexagliflozin relies on the efficient and controlled preparation of its constituent precursors. The primary precursors are the glycosyl donor, typically a protected D-gluconolactone, and the aglycone, a substituted diarylmethane moiety.

The synthesis of the aglycone portion of bexagliflozin involves multiple steps, often starting from commercially available materials like 5-iodo-2-chlorobenzoic acid or 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. thieme-connect.comsamipubco.com A crucial intermediate is 1-chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene. Its preparation involves constructing the diarylmethane backbone and introducing the specific ether side-chain.

One described synthetic pathway begins with a Friedel-Crafts acylation reaction, which can sometimes lead to the formation of positional isomer impurities. thieme-connect.com The careful selection of the chlorinating agent, solvent, and Lewis acid catalyst is critical to optimize the yield and purity of the desired intermediate. thieme-connect.com Subsequently, the ether linkage is formed, for example, by reacting a phenolic intermediate with 2-cyclopropoxyethyl 4-methylbenzenesulfonate. newdrugapprovals.org

Synthetic Routes for Bexagliflozin and its Diproline Complex

The central challenge in synthesizing bexagliflozin is the stereoselective formation of the β-C-glycosidic bond between the glucose ring and the aglycone. Various synthetic strategies have been developed to address this, aiming for high efficiency, stereoselectivity, and scalability.

A common strategy involves the coupling of a lithiated aglycone with a protected D-gluconolactone derivative, such as 2,3,4,6-tetra-O-trimethylsilyl-β-D-gluconolactone. google.comgoogle.com This reaction forms a lactol intermediate. The subsequent reduction of this anomeric hydroxyl group is the key stereochemistry-determining step.

To achieve high diastereoselectivity in favor of the desired β-anomer, a stereoselective reduction is employed. A widely used method is the reduction of the lactol or a related ketone intermediate with a hydride donor, such as triethylsilane (Et3SiH), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·OEt2). researchgate.netlookchem.comresearchgate.net The reaction is typically conducted at low temperatures (e.g., -15°C to -25°C) to maximize stereocontrol. newdrugapprovals.orglookchem.comchemicalbook.com The anomeric effect helps to stabilize the transition state that leads to the formation of the β-C-glucoside. acs.org

The table below summarizes the optimization of the Lewis acid-catalyzed reduction, demonstrating the high stereoselectivity achieved.

| Entry | Hydride Donor | Lewis Acid | Temperature (°C) | β:α Ratio |

| 1 | Et3SiH | BF3·OEt2 | -25 to -20 | >99:1 |

| 2 | Et3SiH | TMSOTf | -20 to -15 | 98:2 |

| 3 | TBDMSH | BF3·OEt2 | -10 to -5 | 97:3 |

| 4 | Et3SiH | AlCl3 | 0 to 10 | 95:5 |

This is an interactive data table based on representative findings in the field. lookchem.comresearchgate.net

Another strategy focuses on optimizing the initial coupling reaction. By performing the lithium-halogen exchange on the aglycone precursor and subsequent addition to the gluconolactone at very low temperatures (below -90°C), the enolization of the lactone is minimized, leading to a cleaner reaction. google.comgoogle.com After coupling and reductive workup, the hydroxyl groups on the glucose moiety are often acetylated before final deprotection via hydrolysis to yield bexagliflozin. google.comgoogle.com

For a commercially viable drug, the synthesis must be scalable and environmentally sustainable. Modern synthetic processes for bexagliflozin are designed to be cost-effective, reduce effluent, and be suitable for large-scale industrial operations. google.comgoogle.com Key features of these "green" approaches include:

Use of Manageable Reagents: Avoiding hazardous reagents like BF3-etherate, which requires special safety precautions, is a significant objective. google.comgoogle.com

Waste Minimization: Designing reaction conditions and workup procedures to generate less chemical waste aligns with sustainable chemical practices. researchgate.netresearchgate.net

Scalability: The processes are developed to be robust and reproducible on a large scale, ensuring consistent product quality. google.comgoogle.com

Advanced Purification Techniques for the Diproline Complex

Achieving the high purity required for a pharmaceutical active ingredient (>99.9%) necessitates advanced purification techniques. google.com For bexagliflozin, this often involves the formation and purification of its diproline complex.

After the final deprotection step, the crude bexagliflozin is purified. Common methods include crystallization or treatment with a solvent-antisolvent system. google.com Solvents such as aromatic hydrocarbons (e.g., toluene) or aliphatic hydrocarbons (e.g., cyclohexane) in combination with water can be used to effectively remove impurities. google.com

A particularly effective method for purifying bexagliflozin is through cocrystallization. researchgate.netlookchem.comresearchgate.net The final step involves treating the purified bexagliflozin with L-proline to form the stable, crystalline bexagliflozin diproline salt. google.comgoogle.com This complex formation not only serves as an excellent purification method but also imparts favorable physicochemical properties to the final drug substance.

Application of Co-crystallization for Enhanced Purity

Co-crystallization is a crystal engineering technique utilized to improve the physical and chemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. ajprd.comijpsr.com For bexagliflozin, forming a co-crystal with L-proline has been demonstrated as an effective method for purification and enhancement of the final product's quality. lookchem.comresearchgate.net This process involves combining the API and a co-former, in this case, L-proline, in a stoichiometric ratio within a suitable solvent system to form a new crystalline solid. ijpsr.com

The process for preparing the bexagliflozin bis(L-proline) complex involves the co-crystallization of bexagliflozin with L-proline. newdrugapprovals.org In a documented procedure, bexagliflozin and L-proline are dissolved in a mixture of ethanol and water at an elevated temperature, typically around 80°C, to achieve a clear solution. newdrugapprovals.org Subsequently, an anti-solvent, such as hexane or n-heptane, is introduced dropwise into the hot solution. newdrugapprovals.org This addition reduces the solubility of the complex, inducing crystallization as the mixture is gradually cooled to room temperature. The resulting solid is then filtered, washed, and dried. This method has been shown to yield the pure this compound complex with a purity level of 99.2% as measured by High-Performance Liquid Chromatography (HPLC). newdrugapprovals.org

The formation of co-crystals can provide a product with improved properties such as better handling characteristics, enhanced purity, a more favorable dissolution profile, and improved shelf-life. google.com In the case of SGLT2 inhibitors like dapagliflozin (B1669812), a structurally related compound, co-crystallization with L-proline has been shown to result in a product with less hygroscopicity and greater stability compared to other forms. nih.gov This suggests that the formation of the this compound complex is a deliberate strategy to obtain a highly pure and stable form of the drug.

Table 1: Purity Enhancement via Co-crystallization

| Starting Material | Co-former | Solvent System | Resulting Product | Purity (by HPLC) |

|---|---|---|---|---|

| Bexagliflozin | L-proline | Ethanol/Water/n-heptane | Bexagliflozin bis(L-proline) complex | 99.2% newdrugapprovals.org |

| Crude Bexagliflozin | - | - | Bexagliflozin | >99.9% (before proline addition) google.comgoogle.com |

Chromatographic and Other Separatory Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of bexagliflozin and its diproline complex during and after the synthesis process. google.comgoogle.com Reversed-phase HPLC (RP-HPLC) is a widely used and reliable method for the quantitative determination and quality control of bexagliflozin. wjpsonline.comijpsrjournal.com

Several RP-HPLC methods have been developed for the analysis of bexagliflozin. These methods typically employ a C18 column and a mobile phase consisting of a buffer (such as phosphate buffer) and an organic modifier like methanol or acetonitrile. wjpsonline.comwjpsonline.comrjptonline.org The detection is commonly performed using a photodiode array (PDA) detector at a specific wavelength, for instance, 220 nm. wjpsonline.comwjpsonline.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are specific, linear, accurate, precise, and robust for their intended purpose. ijpsrjournal.comwjpsonline.com For example, one validated method demonstrated linearity over a concentration range of 5 to 30 μg/mL. wjpsonline.com

Before the co-crystallization step, crude bexagliflozin is purified using various separatory methods. One such method involves crystallization from a solvent/anti-solvent system. For instance, crude bexagliflozin can be dissolved in a methanol/n-hexane mixture under reflux, followed by cooling to induce crystallization, sometimes with the aid of seed crystals. newdrugapprovals.org The purified solid is then collected by filtration. newdrugapprovals.org Another purification technique involves liquid-liquid extraction. After the primary synthesis reaction is quenched, the product is often extracted into an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated to yield the crude product, which can be used for subsequent purification steps. newdrugapprovals.orgchemicalbook.com These purification steps are crucial for achieving a high-purity bexagliflozin (often >99.9%) before its conversion to the diproline co-crystal. google.comgoogle.com

Table 2: Exemplary RP-HPLC Method Parameters for Bexagliflozin Analysis

| Parameter | Specification |

|---|---|

| Column | Discovery® C18 (15 cm × 4.6 mm, 5 μm) wjpsonline.com |

| Mobile Phase | Phosphate buffer (pH 4.2) and Methanol wjpsonline.com |

| Elution Mode | Isocratic wjpsonline.com |

| Flow Rate | 1.0 mL/min wjpsonline.com |

| Detection Wavelength | 220 nm wjpsonline.comwjpsonline.com |

| Retention Time | ~2.167 min wjpsonline.com |

Impact of L-Proline Complexation on the Compound's Chemical Stability

The complexation of bexagliflozin with L-proline to form this compound is a strategic approach to enhance the chemical stability of the drug. While bexagliflozin itself shows some susceptibility to degradation under stress conditions such as acidic and alkaline hydrolysis, oxidation, and photolysis, forming a co-crystal can mitigate these instabilities. iajps.com

Pharmaceutical co-crystals are known to address physical property issues, including stability, without changing the chemical composition of the API. ijpsr.com The stability enhancement is often attributed to the formation of a stable crystalline lattice held together by non-covalent interactions, such as hydrogen bonds, between the API and the co-former. japsonline.com In the case of this compound, the L-proline molecules interact with the bexagliflozin molecule, creating a more stable solid-state form.

Studies on the related SGLT2 inhibitor dapagliflozin provide strong evidence for the stabilizing effect of L-proline co-crystallization. A novel dapagliflozin di-L-proline co-crystal was found to be less hygroscopic and more thermally stable than the dapagliflozin propanediol hydrate co-crystal. nih.gov Furthermore, tablets formulated with the dapagliflozin di-L-proline co-crystal showed fewer impurities after stability testing compared to tablets with the commercial form, indicating superior stability. nih.gov This improvement in stability is crucial for ensuring the quality and shelf-life of the final pharmaceutical product. The formation of hydrogen bonds between the carboxylic acid group of L-proline and functional groups on the SGLT2 inhibitor molecule is a key factor in the formation and stability of this new crystalline phase. japsonline.com This principle suggests that the complexation of bexagliflozin with L-proline similarly results in a more robust and stable drug substance.

Table 3: Stability Profile of Bexagliflozin Under Stress Conditions

| Stress Condition | % Recovery of Bexagliflozin |

|---|---|

| Standard Conditions | 99.95% iajps.com |

| Acidic Hydrolysis | 82.23% iajps.com |

| Alkaline Hydrolysis | 89.98% iajps.com |

| Oxidative Degradation | 96.65% iajps.com |

| Photolytic Degradation | 91.14% iajps.com |

Advanced Research Methodologies and Future Directions for Bexagliflozin Diproline

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Research

While specific multi-omics studies on bexagliflozin (B1666928) are not yet widely published, the application of these technologies to the SGLT2 inhibitor class provides a clear roadmap for future investigations. Proteomics and metabolomics are powerful tools for generating unbiased, large-scale molecular data to uncover the intricate biological changes induced by these drugs.

Preclinical studies on other SGLT2 inhibitors, such as empagliflozin (B1684318) and dapagliflozin (B1669812), have demonstrated significant alterations in the circulating proteome and metabolome. nih.gov These studies reveal a consistent metabolic shift away from glucose utilization towards more energy-efficient substrates like ketone bodies, fatty acids, and certain amino acids. nih.gov For instance, metabolomic analyses in diabetic rat models treated with empagliflozin showed amelioration of lipid accumulation and mitochondrial damage in the myocardium, highlighting changes in fatty acid metabolism as a potential mechanism for cardiovascular benefits.

A key application for bexagliflozin would be to use proteomics and metabolomics to map its specific impact on cellular pathways. Such studies could identify unique protein and metabolite signatures associated with bexagliflozin treatment, potentially linking its distinct chemical structure—a cyclopropyloxyethoxy group on the peripheral phenyl ring—to novel biological effects. dntb.gov.uaresearchgate.net This approach could clarify its cardiorenal protective mechanisms and differentiate its profile from other gliflozins.

Table 1: Potential Applications of Omics Technologies in Bexagliflozin Preclinical Research

| Omics Technology | Potential Application for Bexagliflozin | Expected Insights |

|---|---|---|

| Proteomics | Analysis of cardiac and renal tissue in bexagliflozin-treated animal models. | Identification of differentially expressed proteins related to inflammation, fibrosis, oxidative stress, and mitochondrial function. |

| Metabolomics | Profiling of serum, urine, and tissue samples to map metabolic shifts. | Understanding the impact on fuel energetics (ketone bodies, fatty acids), the tricarboxylic acid (TCA) cycle, and amino acid metabolism. |

| Integrated Multi-Omics | Combining proteomic, metabolomic, and transcriptomic data. | Construction of comprehensive pathway models to elucidate the full mechanism of action and identify novel therapeutic targets. |

In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

In vitro and ex vivo models are indispensable for dissecting the direct cellular and tissue-level effects of bexagliflozin, independent of systemic metabolic changes.

In vitro studies have been crucial in establishing the fundamental properties of bexagliflozin. For example, a functional SGLT2 uptake assay using cells engineered to express recombinant human SGLT2 was used to demonstrate that bexagliflozin inhibits the uptake of a glucose analog in a dose-dependent manner, confirming its high potency and selectivity for the SGLT2 transporter. researchgate.netnih.gov Such assays are fundamental for initial screening and for comparing the selectivity of different SGLT2 inhibitors. Further in vitro work using human liver microsomes and recombinant enzymes has identified the primary enzymes responsible for its metabolism, namely CYP3A4 and UGT1A9. tandfonline.com

More complex systems are needed to explore organ-specific effects. The development of ex vivo models, such as isolated perfused hearts or kidney preparations from various animal species, offers a more physiologically relevant context. nih.gov These models allow researchers to study the direct effects of bexagliflozin on organ function, hemodynamics, and cellular signaling without confounding systemic variables. The use of human-derived models, such as organoids and "organ-on-a-chip" technology, represents a significant future direction. nih.gov These systems could provide critical insights into the human-specific responses to bexagliflozin, bridging the gap between animal models and clinical trials.

Development and Validation of Predictive Animal Models for Translational Research

Translational research for bexagliflozin relies on robust and predictive animal models that can accurately recapitulate aspects of human disease. Preclinical pharmacodynamic and pharmacokinetic studies have been conducted in various species, including rats, monkeys, and cats, to characterize the compound's behavior in vivo. tandfonline.comsamipubco.com

Rodent models, particularly rats and mice, are the most widely used in SGLT2 inhibitor research due to their cost-effectiveness and the availability of genetic manipulation tools. researchgate.net For bexagliflozin, an experimental study in a rat model of renal ischemia-reperfusion injury demonstrated significant protective effects, finding that the compound decreased kidney damage by activating anti-inflammatory, anti-apoptotic, and antioxidant pathways. researchgate.net Genetically modified mouse models, such as those with SGLT2 mutations or those predisposed to diabetes (e.g., db/db mice), are also valuable for studying the long-term consequences of SGLT2 inhibition and its efficacy in a diabetic state.

Beyond rodents, larger animal models and alternative species like zebrafish are gaining traction. nih.gov Pharmacokinetic studies in healthy research cats, for example, have shown that bexagliflozin's effects are similar to those observed in other studies of SGLT2 inhibitors in this species, suggesting its potential for veterinary applications. samipubco.com

While essential, every animal model has inherent strengths and limitations that must be considered when interpreting preclinical data for SGLT2 inhibitors like bexagliflozin.

Table 2: Strengths and Limitations of Common Animal Models in SGLT2i Research

| Animal Model | Strengths | Limitations |

|---|---|---|

| Rodents (Mice, Rats) | - Cost-effective and easy to maintain.

| - Do not naturally develop type 2 diabetes.

|

| Zebrafish | - Rapid embryonic development.

| - Significant physiological differences from mammals.

|

| Non-Human Primates | - High physiological and genetic similarity to humans.

| - High cost and significant ethical considerations.

|

Extrapolating preclinical data from animal models to humans is a critical challenge in drug development. For bexagliflozin, understanding interspecies differences in metabolism is key. Studies have shown that the metabolic pathways of bexagliflozin vary significantly across species. tandfonline.com In rats, metabolism is dominated by oxidation, whereas in monkeys and humans, glucuronidation is the primary pathway. nih.govtandfonline.com Notably, the metabolic profile in monkeys closely resembles that of humans, making them a more predictive model for metabolic studies. tandfonline.com This information is vital for accurately predicting human pharmacokinetics and selecting appropriate doses for first-in-human clinical trials. Mathematical modeling and allometric scaling, which use body size and physiological parameters to predict human dosage from animal data, are essential tools in this process.

Comparative Preclinical Analysis with Other SGLT2 Inhibitors

While head-to-head clinical trials are the gold standard for comparing efficacy, preclinical analyses can provide early insights into the potential differentiating features of bexagliflozin. Bexagliflozin is described in experimental models as an SGLT2 inhibitor with high potency and selectivity. nih.gov Its unique molecular structure may contribute to differences in efficacy, selectivity, and off-target effects compared to other drugs in its class. dntb.gov.uaresearchgate.net

Preclinical comparative studies could focus on:

Selectivity Profiling: Quantitative in vitro assays comparing the inhibitory activity of bexagliflozin against SGLT2 versus other related transporters (e.g., SGLT1). Higher selectivity for SGLT2 could translate to a more focused therapeutic effect with fewer off-target interactions.

Head-to-Head Animal Studies: Directly comparing bexagliflozin with other SGLT2 inhibitors like dapagliflozin or empagliflozin in validated animal models of diabetic complications (e.g., diabetic nephropathy or heart failure). A clinical trial has already shown bexagliflozin to have nearly identical effects and a similar safety profile to dapagliflozin in Chinese patients on metformin. nih.gov

Mechanistic Probes: Using preclinical models to investigate whether the unique structural elements of bexagliflozin lead to distinct effects on intracellular signaling pathways, such as those involved in inflammation or oxidative stress.

Unexplored Research Avenues and Potential Therapeutic Applications in Preclinical Settings

The pleiotropic effects of SGLT2 inhibitors suggest that their therapeutic potential extends beyond diabetes and its common comorbidities. Preclinical research is crucial for identifying and validating these new applications for bexagliflozin.

Neuroprotection: There is growing interest in the neuroprotective potential of SGLT2 inhibitors. Preclinical studies with other agents in the class have suggested benefits in models of cognitive impairment and Alzheimer's disease. mdpi.com Investigating bexagliflozin in murine models of neurodegeneration could uncover a new therapeutic area.

Acute Kidney Injury (AKI): Building on findings from a rat ischemia-reperfusion model where bexagliflozin was protective, further preclinical studies are warranted. researchgate.net Investigating its efficacy in different models of AKI (e.g., sepsis- or nephrotoxin-induced) could support its use in high-risk clinical settings.

Gut Microbiome Interactions: The gut microbiome plays a significant role in metabolic diseases. nih.govmdpi.com Preclinical studies have shown that other SGLT2 inhibitors can alter the composition of the gut microbiota. frontiersin.org Research into how bexagliflozin affects the gut microbiome in animal models could reveal novel mechanisms contributing to its metabolic benefits.

Anti-Aging Effects: By inducing a metabolic state that mimics caloric restriction, SGLT2 inhibitors are being explored for their potential to target fundamental aging processes. Preclinical studies in models of aging could assess whether bexagliflozin can modulate key nutrient-sensing pathways and extend healthspan.

These unexplored avenues represent exciting future directions for bexagliflozin research, with the potential to significantly broaden its therapeutic applications.

Elucidation of Remaining Mechanistic Questions at the Molecular and Cellular Levels

While the primary mechanism of bexagliflozin diproline—the highly selective inhibition of the sodium-glucose cotransporter 2 (SGLT2)—is well-established, a deeper understanding of its interactions and effects at the molecular and cellular levels is an ongoing area of advanced research. pharmacytimes.comdrugbank.comnih.gov Future investigations are focused on moving beyond its primary glucosuric action to fully characterize its pharmacological profile, which may explain the broader cardiorenal benefits observed with the SGLT2 inhibitor class. cofc.edumdpi.com

At the molecular level, a key area of inquiry involves the precise structural and kinetic interactions between bexagliflozin and the SGLT2 protein. Bexagliflozin, a C-aryl glucoside, binds to the glucose binding site of the SGLT2 receptor after sodium has bound. nih.govresearchgate.net Molecular docking studies have provided theoretical models of these interactions, identifying key amino acid residues at the binding site. researchgate.net However, high-resolution structural data from techniques like cryogenic electron microscopy (cryo-EM) are needed to empirically validate these models and reveal the exact conformational changes the transporter undergoes upon binding.

A significant aspect of bexagliflozin's molecular profile is its high potency and selectivity for SGLT2 over SGLT1, the primary glucose transporter in the small intestine. nursingcenter.comump.edu.pl This selectivity is crucial for its therapeutic action, minimizing off-target effects related to intestinal glucose absorption. nih.gov Research indicates that bexagliflozin is approximately 2,400 times more selective for SGLT2 than for SGLT1 in vitro. guidetopharmacology.org

| Target | IC50 Value | Selectivity (SGLT2 vs. SGLT1) | Reference |

|---|---|---|---|

| Human SGLT2 | 2.3 nM | ~2400-fold | researchgate.net |

| Human SGLT1 | Data Not Available | guidetopharmacology.org |

Further molecular research is required to comprehensively screen for other potential off-target interactions. While bexagliflozin is noted for its minimal inhibition of SGLT1, the broader class of SGLT2 inhibitors has been investigated for potential "off-target" effects on other cellular proteins, such as the Na+/H+ exchanger 1 (NHE-1), which could contribute to their cardiovascular benefits. nih.govnih.gov Defining a complete interaction profile for bexagliflozin remains a future research direction.

At the cellular level, research is expanding to elucidate the downstream signaling pathways activated by SGLT2 inhibition in renal and non-renal tissues. The therapeutic effects likely extend beyond simple hemodynamically-mediated responses to glycosuria. researchgate.net Studies in experimental models suggest that bexagliflozin can activate several protective signaling pathways, including those involved in anti-inflammatory, anti-apoptotic, antioxidant, and autophagic responses. researchgate.net

In human kidney proximal tubular cells, high glucose levels can induce inflammatory and fibrotic responses. nih.gov Research on other SGLT2 inhibitors has shown that blocking glucose entry into these cells can attenuate the expression of pro-inflammatory cytokines (e.g., Interleukin-6) and fibrotic markers (e.g., Collagen IV). nih.govmdpi.com These inhibitors may also suppress the epithelial-mesenchymal transition (EMT), a process implicated in renal fibrosis. jci.org Future studies using advanced methodologies like single-cell RNA sequencing and proteomics on renal cells treated with bexagliflozin could precisely map the changes in gene and protein expression that underpin its potential renoprotective effects.

| Cellular Process | Observed Effect in Research Models | Potential Outcome | Reference |

|---|---|---|---|

| Inflammation | Activation of anti-inflammatory pathways; reduced expression of pro-inflammatory cytokines. | Reduced tissue inflammation in the kidney and cardiovascular system. | researchgate.netresearchgate.net |

| Oxidative Stress | Activation of antioxidant pathways. | Decreased cellular damage from reactive oxygen species. | researchgate.net |

| Apoptosis | Activation of anti-apoptotic signaling. | Increased cell survival and tissue preservation. | researchgate.net |

| Fibrosis | Attenuation of pro-fibrotic markers and suppression of epithelial-mesenchymal transition (EMT) (class effect). | Slowing the progression of renal fibrosis. | nih.govjci.org |

| Cellular Metabolism | Shift toward ketone bodies as a metabolic substrate (class effect). | Improved cardiac and renal energy efficiency. | cofc.eduresearchgate.net |

Q & A

Q. What is the molecular mechanism of Bexagliflozin diproline in glycemic control, and how does it differ from other SGLT2 inhibitors?

Bexagliflozin inhibits sodium-glucose cotransporter 2 (SGLT2) in renal proximal tubules, reducing glucose reabsorption and promoting urinary excretion. Its selectivity for SGLT2 over SGLT1 is 2,435-fold, minimizing gastrointestinal side effects common with dual inhibitors. Unlike some SGLT2 inhibitors (e.g., canagliflozin), Bexagliflozin does not require dose adjustments in patients with moderate renal impairment (eGFR ≥30 mL/min/1.73 m²), making it unique in populations with chronic kidney disease .

Q. What experimental designs are standard for evaluating Bexagliflozin’s efficacy in Phase III trials?

Phase III trials typically use randomized, double-blind, placebo-controlled designs with HbA1c reduction as the primary endpoint. For example, in NCT02715258, patients with baseline HbA1c 7.0–10.5% received 20 mg Bexagliflozin or placebo for 24 weeks. Statistical analysis employed mixed-model repeated measures (MMRM) to handle missing data, adjusting for baseline HbA1c, region, and renal function. Sensitivity analyses included multiple imputation and last observation carried forward (LOCF) .

Q. How does Bexagliflozin’s safety profile compare to placebo in long-term studies?

Pooled analyses of trials involving >5,000 patients show common adverse events include genital mycotic infections (6% vs. 1% placebo), urinary tract infections (6% vs. 4%), and volume depletion (e.g., dizziness, hypotension). Notably, hypoglycemia rates are comparable to placebo unless combined with insulin/secretagogues. No significant increase in major adverse cardiovascular events (MACE) was observed in meta-analyses (risk ratio 1.18, 95% CI 0.66–2.10) .

Advanced Research Questions

Q. How do statistical models in Bexagliflozin trials address missing data and rescue medication effects?

MMRM analysis with unstructured covariance is preferred for primary endpoints to account for within-subject correlations. Sensitivity analyses include:

Q. What contradictions exist in cardiovascular outcome data for Bexagliflozin, and how might they inform future research?

While Bexagliflozin reduced systolic blood pressure (SBP) by 3.44 mmHg (95% CI -4.76, -2.12) in meta-analyses, its impact on MACE remains non-significant (HR 0.79, 95% CI 0.56–1.09). This contrasts with empagliflozin and canagliflozin, which demonstrated clear cardiovascular benefits. Hypothesized reasons include differences in trial populations (e.g., fewer high-risk CVD patients) or shorter follow-up (median 30 months). Future studies should prioritize long-term CVD-focused trials in high-risk cohorts .

Q. What methodological challenges arise when comparing Bexagliflozin to other SGLT2 inhibitors in meta-analyses?

Heterogeneity in trial designs (e.g., HbA1c inclusion criteria, background therapies) complicates direct comparisons. For instance, Bexagliflozin’s HbA1c reduction (-0.53% vs. placebo) is smaller than empagliflozin (-0.6%), but its weight loss (-1.61 kg vs. -2.0 kg) and SBP effects (-4.66 mmHg vs. -3.8 mmHg) are comparable. Standardized endpoints and adjusted indirect comparisons via network meta-analyses are recommended to resolve discrepancies .

Q. How do pharmacokinetic properties of Bexagliflozin influence dosing in special populations?

Bexagliflozin reaches peak plasma concentration in 2 hours with a 12-hour half-life, supporting once-daily dosing. Hepatic metabolism via CYP3A4 and UGT enzymes necessitates caution with strong CYP3A4 inducers (e.g., rifampin), which reduce exposure by 35%. However, no dose adjustments are needed for age, sex, or mild-to-moderate hepatic impairment, simplifying protocols in diverse populations .

Tables for Key Data

Q. Table 1. Efficacy Outcomes in Phase III Trials

Q. Table 2. Adverse Event Rates in Pooled Analyses

| Event | Bexagliflozin (%) | Placebo (%) | Risk Ratio (95% CI) |

|---|---|---|---|

| Genital Mycotic Infection | 6.0 | 1.0 | 6.00 (3.10–11.60) |

| Urinary Tract Infection | 6.0 | 4.0 | 1.50 (1.10–2.05) |

| Volume Depletion | 7.6 | 9.8 | 0.78 (0.60–1.01) |

| Sources: |

Methodological Recommendations

- For dose-response studies : Use adaptive trial designs to identify optimal dosing in subpopulations (e.g., CKD stages 3a/3b) .

- For CVD outcome trials : Prioritize event-driven designs with longer follow-up (≥3 years) to detect MACE differences .

- For comparative studies : Employ propensity score matching to adjust for baseline differences in real-world data analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.